molecular formula C13H21NO2 B14607382 2-Methoxy-4-[2-(propylamino)propyl]phenol CAS No. 59877-59-7

2-Methoxy-4-[2-(propylamino)propyl]phenol

Cat. No.: B14607382
CAS No.: 59877-59-7
M. Wt: 223.31 g/mol
InChI Key: JLVXHVDHQFFQTI-UHFFFAOYSA-N
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Description

2-Methoxy-4-[2-(propylamino)propyl]phenol is an organic compound with a complex structure that includes a phenol group substituted with a methoxy group and a propylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-[2-(propylamino)propyl]phenol typically involves multiple steps, starting with the preparation of the phenol derivative. One common method involves the alkylation of 2-methoxyphenol with a suitable propylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-[2-(propylamino)propyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

2-Methoxy-4-[2-(propylamino)propyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[2-(propylamino)propyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the amino group can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-propylphenol: Shares a similar structure but lacks the amino group.

    4-Propylguaiacol: Another related compound with similar functional groups.

    Dihydroeugenol: Contains a methoxy and propyl group but differs in the position of substitution.

Uniqueness

2-Methoxy-4-[2-(propylamino)propyl]phenol is unique due to the presence of both methoxy and amino groups, which confer distinct chemical and biological properties

Properties

CAS No.

59877-59-7

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

2-methoxy-4-[2-(propylamino)propyl]phenol

InChI

InChI=1S/C13H21NO2/c1-4-7-14-10(2)8-11-5-6-12(15)13(9-11)16-3/h5-6,9-10,14-15H,4,7-8H2,1-3H3

InChI Key

JLVXHVDHQFFQTI-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)CC1=CC(=C(C=C1)O)OC

Origin of Product

United States

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